3-Phenoxathiincarboxylic acid
CAS No.: 400016-22-0
Cat. No.: VC19071749
Molecular Formula: C13H8O3S
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400016-22-0 |
|---|---|
| Molecular Formula | C13H8O3S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | phenoxathiine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |
| Standard InChI Key | WVNRXIRTYJJDOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |
Introduction
Synthesis and Manufacturing Methods
Two primary synthetic routes to 3-phenoxathiincarboxylic acid have been reported, differing in starting materials and reaction mechanisms.
Metalation-Carbonation Route
This method involves the direct functionalization of phenoxathiin 10-oxide:
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Metalation: Phenoxathiin 10-oxide is treated with n-butyllithium in ether at -20°C, forming a lithiated intermediate.
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Carbonation: Introduction of carbon dioxide yields the carboxylic acid derivative.
Reaction Conditions:
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Temperature: -20°C during metalation, gradual warming to room temperature.
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Yield: ~22% (5.4 g from 21.6 g starting material).
Condensation-Reduction Route
A multi-step approach starting from 2,2'-dihydroxydiphenyl disulfide:
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Condensation: Reacted with 4-chloro-3,5-dinitrobenzoic acid to form 1-nitro-3-phenoxathiincarboxylic acid (m.p. 260–262°C).
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Reduction: Hydrazine and Raney nickel reduce the nitro group to an amine.
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Diazotization: Treatment with hypophosphorous acid yields the final carboxylic acid.
Reaction Conditions:
Table 1: Comparative Synthesis Data
| Method | Starting Material | Key Step | Yield | m.p. (°C) |
|---|---|---|---|---|
| Metalation-Carbonation | Phenoxathiin 10-oxide | CO₂ addition | 22% | 221–222 |
| Condensation-Reduction | 2,2'-Dihydroxydiphenyl disulfide | Nitro reduction | 24% | 223–224 |
Physicochemical Properties
Thermal and Spectral Characteristics
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Spectroscopy:
Solubility and Reactivity
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Solubility: Insoluble in water; moderately soluble in polar organic solvents (e.g., methanol, DMSO).
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Acidity: pKa ~3.2 (carboxylic proton), comparable to benzoic acid derivatives .
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Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur center .
Derivative Formation and Functionalization
Sulfone Derivatives
Oxidation of 3-phenoxathiincarboxylic acid with hydrogen peroxide produces the corresponding sulfone:
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Conditions: 30% H₂O₂ in glacial acetic acid, 60% yield.
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Properties: m.p. 228–229°C; enhanced thermal stability due to sulfone group .
Esterification
Reaction with diazomethane yields methyl esters:
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Methyl 3-Phenoxathiincarboxylate: Boiling point 183–187°C at 1 mmHg; hydrazide derivative (m.p. 127–128°C) .
Table 2: Key Derivatives
| Derivative | Synthesis Method | m.p./b.p. | Application |
|---|---|---|---|
| Sulfone | H₂O₂ oxidation | 228–229°C | High-performance polymers |
| Methyl ester | Diazomethane treatment | 183–187°C (1 mmHg) | Intermediate for hydrazides |
Analytical and Industrial Applications
Materials Science
The sulfone derivative’s high thermal stability (m.p. 228°C) positions it as a candidate for heat-resistant polymers or coordination polymers with transition metals .
Challenges and Future Directions
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Synthetic Efficiency: Current routes suffer from moderate yields (22–24%); catalytic methods could enhance scalability.
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Application Exploration: Limited data exist on biological activity or material performance; computational modeling could predict reactivity.
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